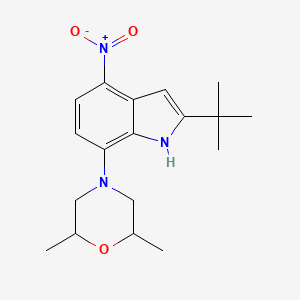
2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole
Descripción general
Descripción
2-Tert-butyl-7-(2,6-dimethylmorpholin-4-yl)-4-nitroindole, or 2-TB-DMNI, is an organic compound that has been studied extensively for its potential applications in scientific research. It is an indole derivative, which is a type of heterocyclic compound that contains a nitrogen atom in the ring structure. 2-TB-DMNI has been studied for its ability to act as a substrate for certain enzymes, as well as its potential to be used in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Key Intermediates : The molecule has been utilized in synthesizing key intermediates like tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which is crucial in the synthesis of effective inhibitors like atorvastatin (S. Rádl, 2003).
Photocleavage Properties : 1-Acyl-7-nitroindolines, structurally related to the compound , have demonstrated useful photocleavage properties, releasing carboxylic acids upon photolysis and proving to be efficient photolabile precursors (G. Papageorgiou & J. Corrie, 2000).
Magnetic Material Research : The molecule's structural analogs have been synthesized and analyzed for their potential in creating organic magnetic materials, exploring the role of hydrogen bonds in these systems (Jacqueline R. Ferrer et al., 2001).
Nitrative Cyclization for Indole Synthesis : Metal-free nitrative cyclization methods involving similar nitroindoles have been developed, providing a new pathway for synthesizing 3-nitroindoles (Guo-Bo Deng et al., 2015).
Material Science and Spectroscopy
Electronic Material Synthesis : Compounds structurally related have been used in synthesizing organic electronic materials, investigating the synthesis and properties of tropolone derivatives (V. Tkachev et al., 2017).
Phthalocyanine Complex Synthesis : The molecule's tert-butyl group is significant in synthesizing metallophthalocyanines, which are crucial in material sciences for their electronic and photophysical properties (M. Tian et al., 2002).
Sensing Properties : Novel compounds, including tert-butyl groups, have been synthesized and characterized for their potential in sensing applications, such as detecting picric acid, Fe3+, and l-arginine (Yingying Han et al., 2020).
Gas Sensing Applications : Complexes involving tert-butyl groups have been explored for their gas sensing properties, showing potential in detecting volatile organic solvent vapors (Tanju Ceyhan et al., 2007).
Propiedades
IUPAC Name |
4-(2-tert-butyl-4-nitro-1H-indol-7-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11-9-20(10-12(2)24-11)15-7-6-14(21(22)23)13-8-16(18(3,4)5)19-17(13)15/h6-8,11-12,19H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMPOWFFSKILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C=C(N3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


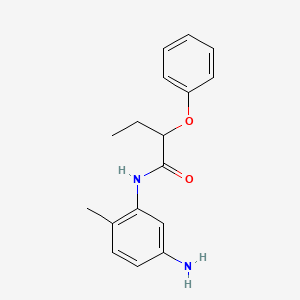
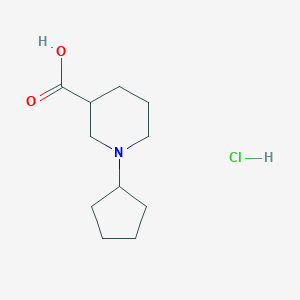
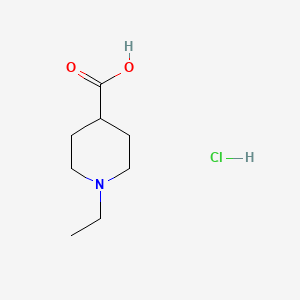
![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
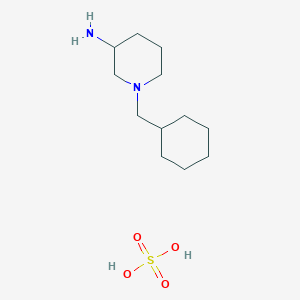
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)
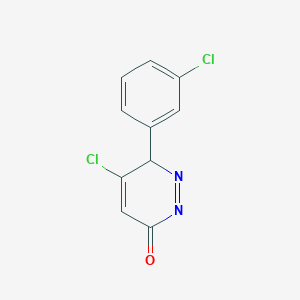
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)
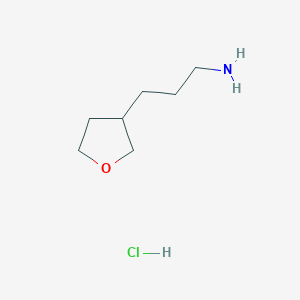
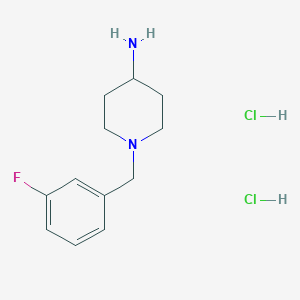
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

